4-Amino-1-cyclopentylbutan-2-ol
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Overview
Description
4-Amino-1-cyclopentylbutan-2-ol is an organic compound that features both an amino group and a hydroxyl group attached to a cyclopentyl ring. This compound is of interest due to its unique structure, which combines the properties of amines and alcohols, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-cyclopentylbutan-2-ol can be achieved through several methods:
Reduction of Nitro Compounds: One common method involves the reduction of a nitro compound precursor.
Reductive Amination: Another method involves the reductive amination of a carbonyl compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-cyclopentylbutan-2-ol undergoes various chemical reactions, including:
Reduction: The amino group can be reduced to an alkyl group using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-cyclopentylbutan-2-one.
Reduction: Formation of 4-cyclopentylbutane.
Substitution: Formation of various substituted cyclopentylbutanols depending on the substituent introduced.
Scientific Research Applications
4-Amino-1-cyclopentylbutan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-1-cyclopentylbutan-2-ol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-Amino-1-cyclopentylbutan-2-ol can be compared with other similar compounds such as:
4-Amino-1-cyclopentylbutane: Lacks the hydroxyl group, making it less versatile in chemical reactions.
4-Hydroxy-1-cyclopentylbutan-2-ol: Lacks the amino group, limiting its applications in biological systems.
Cyclopentylamine: A simpler structure with only the amino group, used primarily in basic organic synthesis .
The uniqueness of this compound lies in its dual functional groups, which provide a wide range of reactivity and applications in various fields.
Properties
IUPAC Name |
4-amino-1-cyclopentylbutan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c10-6-5-9(11)7-8-3-1-2-4-8/h8-9,11H,1-7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKIQUWYBALMRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(CCN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901283804 |
Source
|
Record name | Cyclopentaneethanol, α-(2-aminoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901283804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1447967-16-9 |
Source
|
Record name | Cyclopentaneethanol, α-(2-aminoethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1447967-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentaneethanol, α-(2-aminoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901283804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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